2-chloro-4-methyl-6-[(2E)-1-methyl-2-(2-nitrobenzylidene)hydrazinyl]pyridine-3-carbonitrile
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Overview
Description
2-CHLORO-4-METHYL-6-[(2E)-1-METHYL-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]PYRIDINE-3-CARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with various functional groups, including a chloro group, a methyl group, and a nitrophenylmethylidene hydrazinyl group
Preparation Methods
The synthesis of 2-CHLORO-4-METHYL-6-[(2E)-1-METHYL-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]PYRIDINE-3-CARBONITRILE typically involves multi-step organic reactionsThe final step involves the condensation of the pyridine derivative with 2-nitrophenylmethylidene hydrazine under specific reaction conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Condensation: The hydrazinyl group can participate in condensation reactions with carbonyl compounds to form hydrazones.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines .
Scientific Research Applications
2-CHLORO-4-METHYL-6-[(2E)-1-METHYL-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]PYRIDINE-3-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interaction of heterocyclic compounds with biological targets.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The nitrophenylmethylidene hydrazinyl group is particularly important for its biological activity, as it can form hydrogen bonds and other interactions with target molecules .
Comparison with Similar Compounds
Similar compounds include other pyridine derivatives with various substituents. For example:
2-CHLORO-4-METHYL-6-[(2E)-1-METHYL-2-[(2-AMINOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]PYRIDINE-3-CARBONITRILE: This compound has an amino group instead of a nitro group, which can significantly alter its chemical and biological properties.
2-CHLORO-4-METHYL-6-[(2E)-1-METHYL-2-[(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]PYRIDINE-3-CARBONITRILE: The hydroxyl group can enhance the compound’s ability to form hydrogen bonds, affecting its solubility and reactivity.
The uniqueness of 2-CHLORO-4-METHYL-6-[(2E)-1-METHYL-2-[(2-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]PYRIDINE-3-CARBONITRILE lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C15H12ClN5O2 |
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Molecular Weight |
329.74 g/mol |
IUPAC Name |
2-chloro-4-methyl-6-[methyl-[(E)-(2-nitrophenyl)methylideneamino]amino]pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H12ClN5O2/c1-10-7-14(19-15(16)12(10)8-17)20(2)18-9-11-5-3-4-6-13(11)21(22)23/h3-7,9H,1-2H3/b18-9+ |
InChI Key |
OTWBEGHPMDIUSB-GIJQJNRQSA-N |
Isomeric SMILES |
CC1=CC(=NC(=C1C#N)Cl)N(C)/N=C/C2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)Cl)N(C)N=CC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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